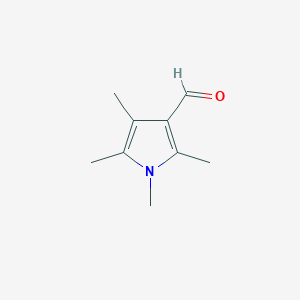

1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde

Descripción

1,2,4,5-Tetramethyl-1H-pyrrole-3-carbaldehyde (CAS: 1087610-71-6) is a pyrrole derivative featuring four methyl substituents at positions 1, 2, 4, and 5 of the heterocyclic ring, with a formyl group at position 3. Its molecular formula is C₁₃H₁₃NO, and it has a molecular weight of 199.25 g/mol . The compound is commercially available in purities up to 95% (Enamine Ltd) and is supplied in pack sizes ranging from 1g to 25g (US Biological Life Sciences) . The tetramethyl substitution pattern confers significant steric hindrance and lipophilicity, making it distinct among aldehyde-functionalized heterocycles.

Propiedades

IUPAC Name |

1,2,4,5-tetramethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-7(2)10(4)8(3)9(6)5-11/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQKLLSCCLQIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652698 | |

| Record name | 1,2,4,5-Tetramethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087610-71-6 | |

| Record name | 1,2,4,5-Tetramethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetramethyl-1H-pyrrole-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 2,3,4,5-tetramethylpyrrole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 3-position .

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions: 1,2,4,5-Tetramethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, or other reducing agents.

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products Formed:

Oxidation: 1,2,4,5-tetramethyl-1H-pyrrole-3-carboxylic acid.

Reduction: 1,2,4,5-tetramethyl-1H-pyrrole-3-methanol.

Substitution: Various halogenated or nitrated derivatives of this compound.

Aplicaciones Científicas De Investigación

1,2,4,5-Tetramethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.

Industry: It is used in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can participate in nucleophilic addition reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets involved vary depending on the specific derivative and its intended use .

Comparación Con Compuestos Similares

Key Comparative Insights:

Core Heterocycle Differences: Pyrrole (target compound): Electron-rich due to the nitrogen lone pair, enabling π-π stacking and metal coordination. The tetramethyl groups enhance steric bulk, reducing reactivity at the aldehyde site . Oxazole (3-(propan-2-yl)-1,2-oxazole-5-carbaldehyde): Incorporates an oxygen atom, increasing polarity and metabolic stability . Triazole (1,4-dimethyl-1H-1,2,3-triazole-5-carbaldehyde): Exhibits strong dipole moments and bioorthogonal reactivity, useful in click chemistry .

Substituent Effects :

- Steric Hindrance : The tetramethyl groups in the target compound limit nucleophilic attacks on the aldehyde, whereas smaller substituents (e.g., methoxy in indole derivatives) improve solubility .

- Electronic Modulation : Chloro and methoxy groups withdraw electrons, reducing aldehyde reactivity, while methyl groups donate electrons, stabilizing the pyrrole ring .

Molecular Weight and Applications :

- Higher molecular weight compounds (e.g., tert-butyl 2-formylpyrrolidine-1-carboxylate, 199.25 g/mol) are preferred in solid-phase synthesis due to improved crystallinity. Lower-weight analogs (e.g., triazole derivative, 125.13 g/mol) may exhibit better bioavailability .

Research and Commercial Relevance

- Synthetic Utility: The target compound’s steric profile makes it a robust building block in organometallic catalysis, while pyrazole and triazole analogs are leveraged in pharmaceutical intermediates .

- Supplier Data : US Biological Life Sciences and Enamine Ltd provide high-purity (95%) batches of the target compound and select analogs, ensuring reproducibility in research .

Notes

- Discrepancies in molecular formulas (e.g., C₁₃H₁₃NO vs. calculated C₉H₁₃NO for the target compound) highlight the need for verification via experimental characterization.

- Further studies comparing solubility, reactivity, and biological activity are recommended to fully contextualize these analogs.

Actividad Biológica

Overview

1,2,4,5-Tetramethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative known for its diverse biological activities. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula: C9H11N

- Molecular Weight: 135.19 g/mol

- Structure: The structure of this compound features a pyrrole ring with four methyl groups and an aldehyde functional group, which contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could be further developed into an antimicrobial agent for treating infections caused by resistant strains.

Anticancer Activity

The compound has also shown promise in cancer research. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism of action appears to involve the modulation of cell cycle regulators and apoptosis-related proteins.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 25 |

These findings highlight its potential as a lead compound for the development of new anticancer therapies.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with DNA: The aldehyde group can form adducts with nucleophilic sites on DNA, potentially leading to cytotoxic effects.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in cells, contributing to apoptosis.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multi-drug resistant Staphylococcus aureus. Results showed a significant reduction in bacterial viability when treated with the compound at sub-MIC concentrations.

Case Study 2: Anticancer Effects

A recent study published in Cancer Letters explored the effects of this compound on MCF-7 breast cancer cells. The study found that treatment led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating a shift towards apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.